5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine typically involves an azo coupling reaction. This process starts with the diazotization of 2,6-dichloroaniline to form the corresponding diazonium salt. This diazonium salt is then coupled with 2-phenylpyrimidine-4,6-diamine under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted aromatic compounds.
Scientific Research Applications
5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This compound may also interfere with cellular pathways by binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
- 5-[(E)-(2,5-Dichlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
- 5-[(E)-(4-Nitrophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine
Uniqueness
5-[(E)-(2,6-Dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties.
Properties
CAS No. |
919833-14-0 |
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Molecular Formula |
C16H12Cl2N6 |
Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-[(2,6-dichlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H12Cl2N6/c17-10-7-4-8-11(18)12(10)23-24-13-14(19)21-16(22-15(13)20)9-5-2-1-3-6-9/h1-8H,(H4,19,20,21,22) |
InChI Key |
NENFLLXTISGBLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)N)N=NC3=C(C=CC=C3Cl)Cl)N |
Origin of Product |
United States |
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